Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
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Description
Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate is a useful research compound. Its molecular formula is C28H24N2O5 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of the compound involves the condensation of benzhydryl chloride with (6R,7S)-7-amino-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic acid, followed by benzoylation of the resulting benzhydryl (6R,7S)-7-aminomethyl-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate.
Starting Materials
Benzhydryl chloride, (6R,7S)-7-amino-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic acid, Sodium bicarbonate, Benzoyl chloride, Dimethylformamide, Diethyl ether, Methanol, Ethyl acetate, Wate
Reaction
Step 1: Dissolve (6R,7S)-7-amino-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic acid (1.0 equiv) in dimethylformamide (DMF) and add sodium bicarbonate (1.2 equiv)., Step 2: Slowly add benzhydryl chloride (1.1 equiv) to the reaction mixture at room temperature and stir for 12 hours., Step 3: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over sodium sulfate., Step 4: Concentrate the organic layer under reduced pressure and purify the residue by flash chromatography to obtain benzhydryl (6R,7S)-7-aminomethyl-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate., Step 5: Dissolve benzhydryl (6R,7S)-7-aminomethyl-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate in methanol and add benzoyl chloride (1.1 equiv) dropwise at 0°C., Step 6: Stir the reaction mixture at room temperature for 12 hours, then pour into water and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over sodium sulfate., Step 7: Concentrate the organic layer under reduced pressure and purify the residue by flash chromatography to obtain Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate.
properties
IUPAC Name |
benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-18-17-34-27-22(29-25(31)21-15-9-4-10-16-21)26(32)30(27)23(18)28(33)35-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,22-24,27H,1,17H2,(H,29,31)/t22-,23?,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYNQWCAFUPIDB-AGAMRWJHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COC2C(C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CO[C@@H]2[C@@H](C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate |
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